

# Spectroscopic and Synthetic Profile of (3-Aminophenyl)(1-azepanyl)methanone: A Technical Overview

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## Compound of Interest

**Compound Name:** (3-Aminophenyl)(1-azepanyl)methanone

**Cat. No.:** B1286042

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For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a detailed overview of **(3-Aminophenyl)(1-azepanyl)methanone**, a compound of interest in pharmaceutical and chemical research. Due to the limited availability of published experimental data, this document combines confirmed properties with predictive spectroscopic analysis to serve as a valuable resource for researchers.

## Compound Identification

Property	Value
Chemical Name	(3-Aminophenyl)(1-azepanyl)methanone
Synonyms	3-(azepan-1-ylcarbonyl)aniline
CAS Number	401646-91-1
Molecular Formula	C <sub>13</sub> H <sub>18</sub> N <sub>2</sub> O
Molecular Weight	218.29 g/mol
Appearance	Off-white to light yellow powder

## Predicted Spectroscopic Data

In the absence of experimentally derived spectra in public literature, the following sections provide predicted data based on the chemical structure of **(3-Aminophenyl)(1-azepanyl)methanone** and spectroscopic data from analogous compounds.

### <sup>1</sup>H NMR Spectroscopy (Predicted)

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Number of Protons	Assignment
~7.10	t	1H	Aromatic H (meta to both substituents)
~6.80	d	1H	Aromatic H (ortho to -NH <sub>2</sub> )
~6.70	s	1H	Aromatic H (ortho to both substituents)
~6.60	d	1H	Aromatic H (ortho to -C(O)N-)
~5.00	br s	2H	-NH <sub>2</sub>
~3.50	t	4H	-N-CH <sub>2</sub> - (azepane ring)
~1.60	m	8H	-CH <sub>2</sub> - (azepane ring)

### <sup>13</sup>C NMR Spectroscopy (Predicted)

Chemical Shift ( $\delta$ ) ppm	Assignment
~170	C=O (amide)
~147	Aromatic C-NH <sub>2</sub>
~138	Aromatic C-C(O)N
~129	Aromatic CH
~118	Aromatic CH
~115	Aromatic CH
~114	Aromatic CH
~48	-N-CH <sub>2</sub> - (azepane ring)
~28	-CH <sub>2</sub> - (azepane ring)
~27	-CH <sub>2</sub> - (azepane ring)

## Infrared (IR) Spectroscopy (Predicted)

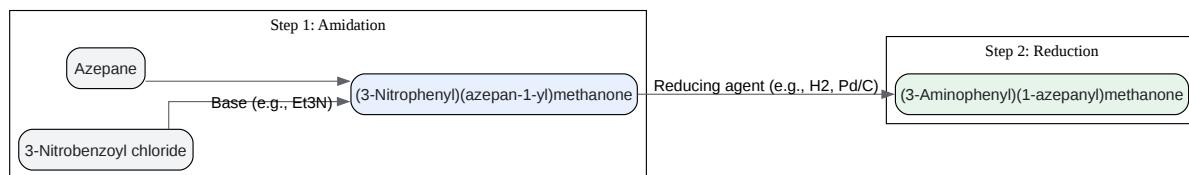
Wavenumber (cm <sup>-1</sup> )	Functional Group
3450-3250	N-H stretch (primary amine)
3050-3000	Aromatic C-H stretch
2950-2850	Aliphatic C-H stretch
1640-1620	C=O stretch (amide)
1600-1450	Aromatic C=C stretch
1300-1200	C-N stretch

## Mass Spectrometry (MS) (Predicted)

m/z	Assignment
218	$[M]^+$ (Molecular ion)
120	$[M - C_6H_{10}N]^+$ (Fragment from cleavage of the amide bond)
92	$[C_6H_6N]^+$

## Proposed Synthesis and Experimental Protocol

A plausible synthetic route to **(3-Aminophenyl)(1-azepanyl)methanone** involves the amidation of 3-nitrobenzoyl chloride with azepane, followed by the reduction of the nitro group.



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Caption: Proposed two-step synthesis of **(3-Aminophenyl)(1-azepanyl)methanone**.

## General Experimental Protocol

### Step 1: Synthesis of (3-Nitrophenyl)(azepan-1-yl)methanone

- To a solution of azepane (1.1 equivalents) and a non-nucleophilic base such as triethylamine (1.2 equivalents) in an aprotic solvent (e.g., dichloromethane or tetrahydrofuran) at 0 °C, add a solution of 3-nitrobenzoyl chloride (1.0 equivalent) in the same solvent dropwise.
- Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction by thin-layer chromatography.

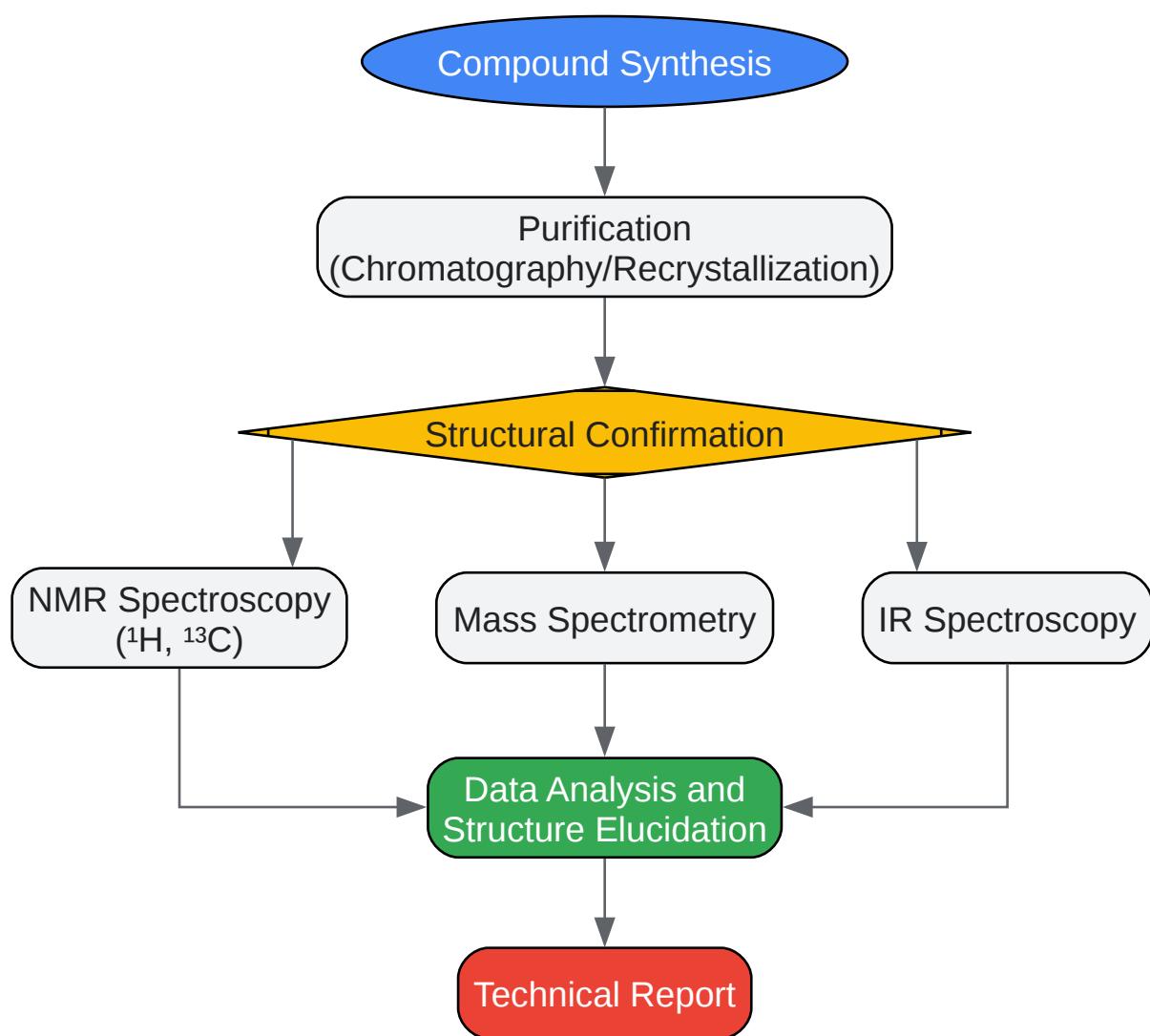
- Upon completion, wash the reaction mixture with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to yield (3-Nitrophenyl)(azepan-1-yl)methanone.

#### Step 2: Synthesis of **(3-Aminophenyl)(1-azepanyl)methanone**

- Dissolve the (3-Nitrophenyl)(azepan-1-yl)methanone from the previous step in a suitable solvent such as ethanol or ethyl acetate.
- Add a catalytic amount of palladium on carbon (10 mol%).
- Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.
- Monitor the reaction until the starting material is consumed.
- Filter the reaction mixture through a pad of celite to remove the catalyst and wash with the solvent.
- Concentrate the filtrate under reduced pressure to yield **(3-Aminophenyl)(1-azepanyl)methanone**. Further purification can be achieved by recrystallization if necessary.

## Logical Relationships and Workflow

The overall workflow for characterizing a novel compound like **(3-Aminophenyl)(1-azepanyl)methanone** is outlined below.



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Caption: Standard workflow for the synthesis and characterization of a chemical compound.

## Conclusion

While experimental spectroscopic data for **(3-Aminophenyl)(1-azepanyl)methanone** is not readily available in the public domain, this guide provides a robust predictive framework for its <sup>1</sup>H NMR, <sup>13</sup>C NMR, IR, and MS spectra. The proposed synthetic route offers a reliable method for its preparation in a laboratory setting. This information is intended to support further research and development involving this compound.

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